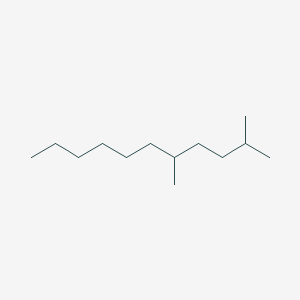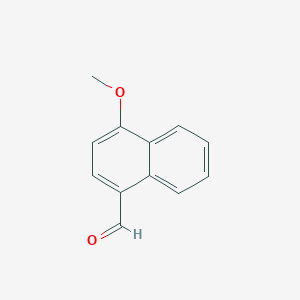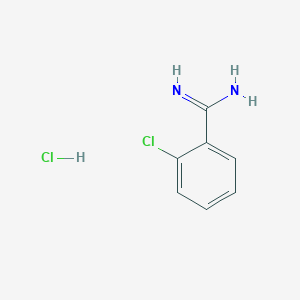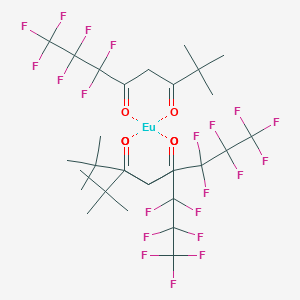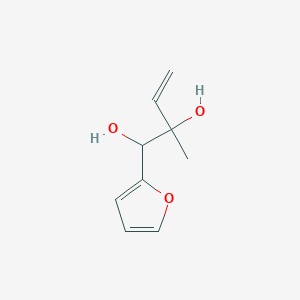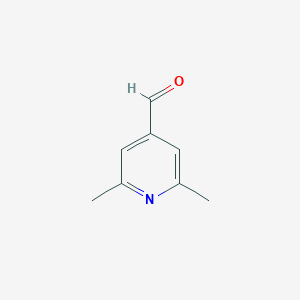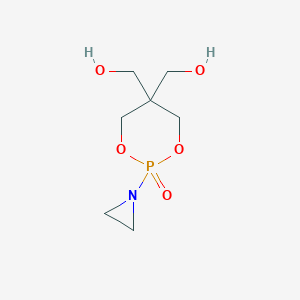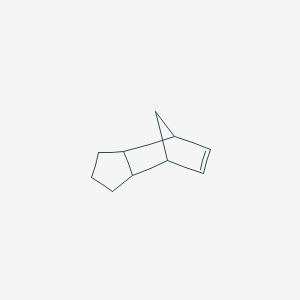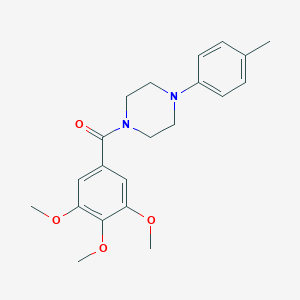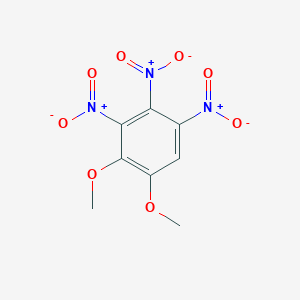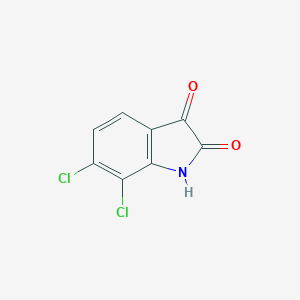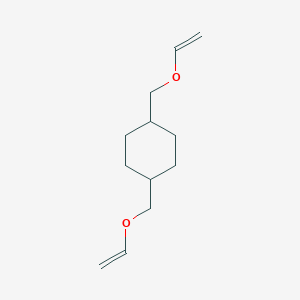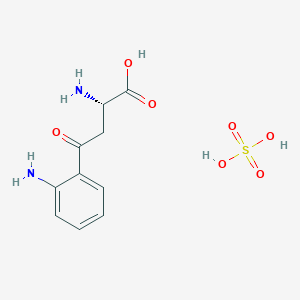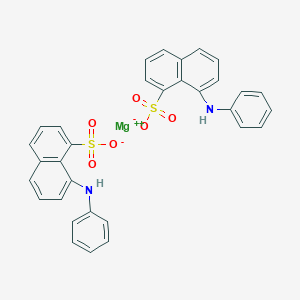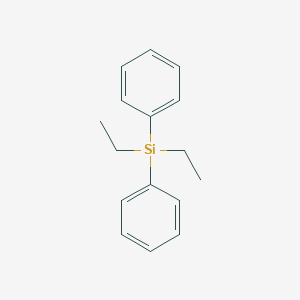
Diethyldiphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyldiphenylsilane (DEDPHS) is an organosilicon compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a colorless liquid that is used as a precursor for the synthesis of other organosilicon compounds. DEDPHS is a versatile compound that has shown promising results in scientific research.
Wirkmechanismus
Diethyldiphenylsilane has a unique mechanism of action that makes it an attractive compound for scientific research. It has been shown to undergo a variety of reactions, including hydrosilylation and cross-coupling reactions. These reactions are important in the synthesis of advanced materials and pharmaceuticals.
Biochemische Und Physiologische Effekte
Diethyldiphenylsilane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be a safe compound for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyldiphenylsilane has several advantages for laboratory experiments. It is a versatile compound that can be used as a precursor for the synthesis of other organosilicon compounds. It is also a relatively stable compound that can be easily handled and stored. However, Diethyldiphenylsilane has some limitations, including its high cost and the complex synthesis process required to obtain high yields and purity.
Zukünftige Richtungen
Diethyldiphenylsilane has several potential future directions for scientific research. One area of interest is the development of advanced materials, such as semiconductors and optoelectronic devices. Another area of interest is the synthesis of novel pharmaceuticals that can be used to treat a variety of diseases. Additionally, Diethyldiphenylsilane has potential applications in the field of catalysis, where it can be used to promote a variety of chemical reactions.
Conclusion:
Diethyldiphenylsilane is a versatile compound that has shown promising results in scientific research. It has potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. While further research is needed to fully understand its biochemical and physiological effects, Diethyldiphenylsilane has the potential to be a valuable compound for scientific research.
Synthesemethoden
Diethyldiphenylsilane can be synthesized using a variety of methods, including the reaction of diphenylsilane with ethylmagnesium bromide or ethyl lithium. Another method involves the reaction of diphenylsilane with diethylzinc. The synthesis of Diethyldiphenylsilane is a complex process that requires careful attention to detail to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
Diethyldiphenylsilane has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. It has been used as a precursor for the synthesis of other organosilicon compounds, such as polysilanes and polyphenylsilanes. These compounds have shown promising results in the development of advanced materials, such as semiconductors and optoelectronic devices.
Eigenschaften
CAS-Nummer |
17964-10-2 |
|---|---|
Produktname |
Diethyldiphenylsilane |
Molekularformel |
C16H20Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
diethyl(diphenyl)silane |
InChI |
InChI=1S/C16H20Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
CTCMZLFWDKHYMJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
17964-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



